tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the organocatalyzed asymmetric Michael addition of substituted tri-ketopiperazines to enones, followed by regioselective manipulations to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the bicyclic structure.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is explored for its therapeutic potential. Researchers investigate its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in polymer science, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate include other diazabicyclo[2.2.1]heptane derivatives, such as:
- Diazabicyclo[2.2.1]heptane
- Prolinamide derivatives
- Harmicine analogs
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7,12H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
NROFQLXUAGEBRC-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)CN |
Origin of Product |
United States |
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